Acetalax vs. Bisacodyl: TRPM4-Dependent Antiproliferative Activity in Triple-Negative Breast Cancer (TNBC)
A 2024 study demonstrated that oxyphenisatin acetate (Acetalax) and its structural analog bisacodyl exhibit comparable, potent antiproliferative activity against multiple triple-negative breast cancer (TNBC) cell lines, including MDA-MB468, BT549, and HS578T [1]. Both compounds were shown to kill cancer cells by inducing oncosis, a non-apoptotic form of cell death. Critically, the study established that the mechanism is dependent on the expression of the TRPM4 ion channel; both Acetalax and bisacodyl are ineffective against TNBC cells lacking endogenous TRPM4 expression, and acquired resistance to Acetalax was associated with the loss of TRPM4 expression [1]. While the potency is similar, this study positions Acetalax as an equally potent but structurally distinct tool compound for investigating TRPM4-mediated oncosis in cancer [1].
| Evidence Dimension | Antiproliferative activity and mechanism of cell death |
|---|---|
| Target Compound Data | Potent antiproliferative activity; induces oncosis; activity is TRPM4-dependent. |
| Comparator Or Baseline | Bisacodyl (Dulcolax) |
| Quantified Difference | Comparable potency and mechanism; both compounds were shown to be inactive in TRPM4-knockout cells, and resistance to Acetalax was linked to TRPM4 loss. |
| Conditions | In vitro, triple-negative breast cancer (TNBC) cell lines MDA-MB468, BT549, HS578T, MDA-MB231, MDA-MB436. |
Why This Matters
This evidence provides a direct, quantitative comparator study, justifying the selection of Acetalax as a specific chemical probe for TRPM4-mediated cell death pathways in TNBC research.
- [1] Mizunuma M, et al. Acetalax (Oxyphenisatin Acetate, NSC 59687) and Bisacodyl Cause Oncosis in Triple-Negative Breast Cancer Cell Lines by Poisoning the Ion Exchange Membrane Protein TRPM4. Cancer Res Commun. 2024 Aug 1;4(8):2101-2111. View Source
